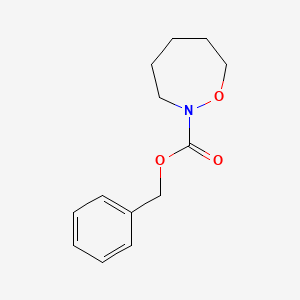
3-(2-bromoethyl)cyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-bromoethyl)cyclobutan-1-one is a chemical compound used for pharmaceutical testing . It’s a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of cyclobutane-containing compounds has seen significant advances in recent years . A variety of new strategies for the construction of cyclobutane rings have emerged, focusing on disconnection tactics employed to forge the four-membered rings . The synthesis of structurally various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N has been developed .Molecular Structure Analysis
The molecular structure of 3-(2-bromoethyl)cyclobutan-1-one can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Cyclobutanones are potent dienophiles in Diels-Alder cycloadditions . 2-Brominated cyclobutanone dienophiles are highly endo selective and significantly more reactive than their nonhalogenated parent compounds . A catalytic radical process enables an asymmetric 1,4-C-H alkylation of diazoketones for stereoselective construction of cyclobutanone structures .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-bromoethyl)cyclobutan-1-one include its molecular weight, density, melting point, boiling point, and molecular formula .Safety and Hazards
Orientations Futures
The future directions in the research of cyclobutane-containing compounds like 3-(2-bromoethyl)cyclobutan-1-one could involve the development of new catalytic asymmetric reactions and their application in natural product synthesis . There is also potential for the development of hypervalent iodine-mediated reactions .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 3-(2-bromoethyl)cyclobutan-1-one can be achieved through a three-step process involving the bromination of ethylene, followed by the reaction of the resulting 2-bromoethyl bromide with cyclobutanone, and finally, the dehydrohalogenation of the intermediate product to yield the desired compound.", "Starting Materials": [ "Ethylene", "Bromine", "Cyclobutanone", "Sodium hydroxide", "Acetone", "Hydrochloric acid", "Sodium sulfate", "Magnesium sulfate", "Calcium chloride" ], "Reaction": [ { "Step 1": "Bromination of ethylene", "Reactants": "Ethylene + Bromine", "Conditions": "UV light", "Products": "1,2-dibromoethane" }, { "Step 2": "Reaction of 2-bromoethyl bromide with cyclobutanone", "Reactants": "2-bromoethyl bromide + Cyclobutanone + Sodium hydroxide", "Conditions": "Acetone solvent, reflux", "Products": "3-(2-bromoethyl)cyclobutan-1-one" }, { "Step 3": "Dehydrohalogenation of intermediate product", "Reactants": "3-(2-bromoethyl)cyclobutan-1-one + Sodium hydroxide", "Conditions": "Acetone solvent, reflux", "Products": "3-ethylcyclobutanone" } ] } | |
Numéro CAS |
1379194-44-1 |
Formule moléculaire |
C6H9BrO |
Poids moléculaire |
177 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



